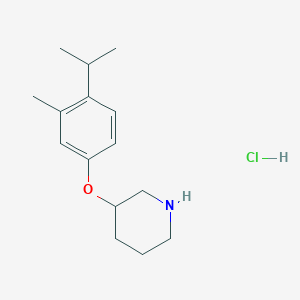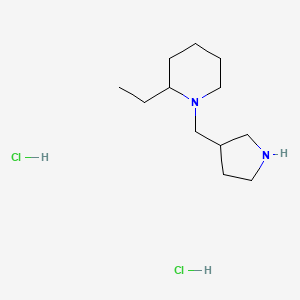
2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
説明
“2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as key elements in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts . The synthesized piperidone analogs have been bio-assayed for their varied activity .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing piperidone skeleton mimic the naturally occurring alkaloids and steroids .科学的研究の応用
1. Role in Medicinal Chemistry and Drug Discovery
2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, due to its pyrrolidine and piperidine components, is significant in medicinal chemistry. Piperidine and its derivatives, including pyrrolidine, are extensively used in medicinal chemistry for the development of compounds for treating various human diseases. The significance of the pyrrolidine ring is amplified by its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage through pseudorotation. Bioactive molecules with target selectivity characterized by the pyrrolidine ring have been reported. Such compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. The stereochemistry of these rings and the spatial orientation of substituents play a crucial role in the biological profile of drug candidates, as different stereoisomers can lead to different binding modes to enantioselective proteins. This information is vital for designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
2. Involvement in Chemical Synthesis and Biological Activities
The structure and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, compounds related to this compound, have been extensively reviewed. These compounds, along with their various protonated and/or deprotonated forms, are significant in chemical synthesis. They exhibit a range of properties including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. The comprehensive review of these compounds identifies potential areas of interest for future investigations, including the exploration of unknown analogues (Boča et al., 2011).
3. Significance in Developing Hybrid Catalysts
The pyranopyrimidine core, closely related to the structure of this compound, is essential for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research focuses on the development of the main core through diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. This highlights the compound's relevance in the synthesis of lead molecules with broader catalytic applications (Parmar et al., 2023).
作用機序
特性
IUPAC Name |
2-ethyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-12-5-3-4-8-14(12)10-11-6-7-13-9-11;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDRCIOGXPJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


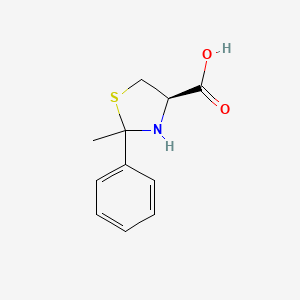
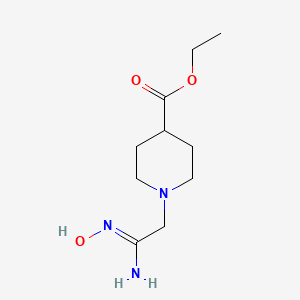

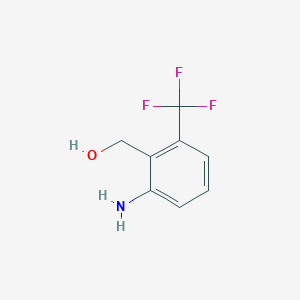
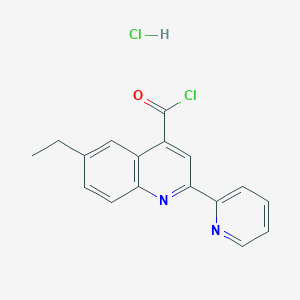
![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)
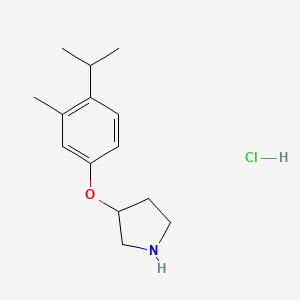
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)
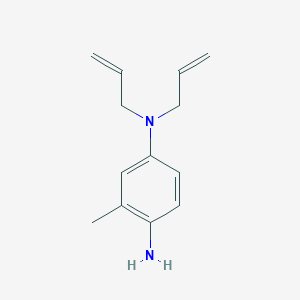
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)
![4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1398231.png)
